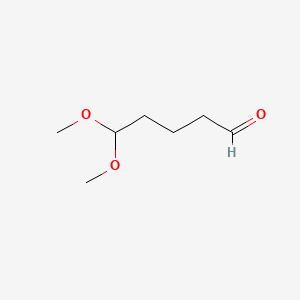5,5-dimethoxypentanal
CAS No.: 50789-30-5
Cat. No.: VC7977353
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50789-30-5 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | 5,5-dimethoxypentanal |
| Standard InChI | InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | USXHLNDEUDDSKZ-UHFFFAOYSA-N |
| SMILES | COC(CCCC=O)OC |
| Canonical SMILES | COC(CCCC=O)OC |
Introduction
Structural Interpretation and Nomenclature Challenges
-
Cyclic Hemiacetal Formation: The compound may exist as a cyclic hemiacetal, where the aldehyde reacts with a vicinal hydroxyl group to form a ring, with methoxy groups stabilizing the structure. For example, 5,5-dimethoxy-2-hydroxypentanal could cyclize to a furanose-like derivative .
-
Branched Isomer: A branched structure, such as 4,4-dimethoxy-3-methylbutanal, might be misnamed as 5,5-dimethoxypentanal due to numbering errors. Such discrepancies are common in complex nomenclature .
-
Non-Linear Backbone: The compound could adopt a non-linear arrangement, such as a spiro or bicyclic system, though no direct analogs are documented in the provided sources .
Synthetic Routes and Reactivity
While no explicit synthesis of 5,5-dimethoxypentanal is reported, analogous methodologies for acetals and protected aldehydes offer plausible pathways:
Acetalization of Glutaraldehyde
Glutaraldehyde (1,5-pentanedial), a related dialdehyde, undergoes acetal formation with methanol under acidic conditions . Applying this to pentanal:
Grignard Alkylation
A Grignard reagent (e.g., CH₃MgBr) could react with a masked aldehyde, followed by deprotection:
This method aligns with strategies for branched aldehydes .
Physicochemical Properties (Theoretical)
Using computational models and analogs like 5,5-dimethylhexane-1,3-dione and 2,5-dimethylhexane , key properties can be extrapolated:
Challenges and Future Directions
The absence of empirical data on 5,5-dimethoxypentanal highlights gaps in synthetic organic chemistry. Priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume